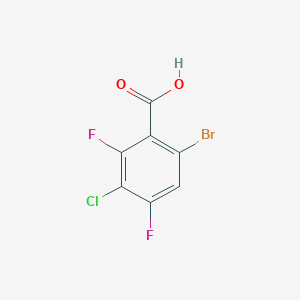

6-Bromo-3-chloro-2,4-difluorobenzoic acid

Description

BenchChem offers high-quality 6-Bromo-3-chloro-2,4-difluorobenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Bromo-3-chloro-2,4-difluorobenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-3-chloro-2,4-difluorobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2BrClF2O2/c8-2-1-3(10)5(9)6(11)4(2)7(12)13/h1H,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZXNBLOHRJNZFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Br)C(=O)O)F)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2BrClF2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201269704 | |

| Record name | 6-Bromo-3-chloro-2,4-difluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201269704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.44 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1160573-21-6 | |

| Record name | 6-Bromo-3-chloro-2,4-difluorobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1160573-21-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-3-chloro-2,4-difluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201269704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of 6-Bromo-3-chloro-2,4-difluorobenzoic acid

An In-depth Technical Guide to the Synthesis of 6-Bromo-3-chloro-2,4-difluorobenzoic Acid

Abstract

6-Bromo-3-chloro-2,4-difluorobenzoic acid (CAS No. 1160573-21-6) is a polysubstituted aromatic compound of significant interest as a versatile building block in medicinal chemistry and materials science.[1][2] The unique arrangement of halogen substituents on the benzoic acid core provides multiple reaction sites for further molecular elaboration, making it a valuable precursor for complex pharmaceutical intermediates and functional materials.[3][4] This guide presents a comprehensive overview of a robust and regioselective synthetic strategy for its preparation. The proposed pathway leverages a Directed Ortho-metalation (DOM) approach, a powerful tool in modern organic synthesis for achieving specific functionalization of aromatic rings. We will delve into the mechanistic basis for this strategy, provide a detailed experimental protocol, and discuss the critical parameters that ensure a successful and high-yielding transformation.

Introduction: The Significance of Polysubstituted Fluorobenzoic Acids

Halogenated benzoic acids are foundational components in the synthesis of a wide array of biologically active molecules, including pharmaceuticals and agrochemicals.[4] The incorporation of fluorine, in particular, can profoundly influence a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets.[5] Compounds like 6-Bromo-3-chloro-2,4-difluorobenzoic acid are particularly sought after because their dense functionalization allows for selective, stepwise modifications. For instance, the carboxylic acid group can be converted into amides or esters, while the bromine atom is amenable to palladium-catalyzed cross-coupling reactions, enabling the construction of complex biaryl systems.[4] The development of efficient and practical synthetic routes to such key intermediates is therefore a critical endeavor in pharmaceutical research.[6]

Synthetic Strategy and Retrosynthetic Analysis

The synthesis of highly substituted aromatic compounds presents a significant challenge in controlling regioselectivity. A brute-force electrophilic substitution on a less substituted ring would likely lead to a mixture of isomers, complicating purification and reducing the overall yield. Therefore, a more controlled and directed approach is necessary.

A retrosynthetic analysis of the target molecule suggests that the most strategic disconnection is the C-C bond between the aromatic ring and the carboxylic acid group. This leads back to a 1-bromo-4-chloro-2,5-difluorobenzene precursor, with the key challenge being the regioselective introduction of the carboxyl group at the C1 position, ortho to the bromine atom.

The proposed forward synthesis leverages the principle of Directed Ortho-metalation (DOM) . In this strategy, a directing group on the aromatic ring complexes with an organolithium base, guiding deprotonation (metalation) to an adjacent ortho position. For halogenated aromatics, a bromine atom can serve as an effective, albeit less common, directing group for lithiation at an adjacent carbon. This method offers a highly efficient and regioselective route to the target compound in a single step from a suitable precursor. This approach circumvents the often lengthy and harsh conditions required by alternative methods, such as those involving nitration, reduction, and Sandmeyer reactions.[3][6][7]

Experimental Protocol: Synthesis via Directed Ortho-metalation

This protocol details the from 1-bromo-4-chloro-2,5-difluorobenzene via a low-temperature lithiation followed by carboxylation with carbon dioxide.

Reaction Scheme:

Materials and Reagents

| Reagent/Material | CAS Number | Molecular Formula | Amount | Molar Eq. |

| 1-Bromo-4-chloro-2,5-difluorobenzene | 201849-14-1 | C₆H₂BrClF₂ | 5.0 g | 1.0 |

| n-Butyllithium (n-BuLi), 2.5 M in hexanes | 109-72-8 | C₄H₉Li | 9.6 mL | 1.1 |

| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | C₄H₈O | 100 mL | - |

| Carbon Dioxide (Dry Ice) | 124-38-9 | CO₂ | ~20 g | Excess |

| Hydrochloric Acid (HCl), 2 M aqueous | 7647-01-0 | HCl | ~50 mL | - |

| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | 200 mL | - |

| Brine (Saturated NaCl solution) | 7647-14-5 | NaCl | 50 mL | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | MgSO₄ | ~10 g | - |

Step-by-Step Procedure

-

Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum. Maintain the system under a positive pressure of inert gas throughout the reaction.

-

Reactant Preparation: Dissolve 1-Bromo-4-chloro-2,5-difluorobenzene (1.0 eq) in 80 mL of anhydrous THF in the reaction flask.

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. It is crucial to maintain this temperature to prevent side reactions.[6]

-

Lithiation: Slowly add n-Butyllithium (1.1 eq) dropwise to the stirred solution via syringe over 20 minutes, ensuring the internal temperature does not rise above -70 °C. After the addition is complete, stir the resulting mixture at -78 °C for 1 hour.

-

Carboxylation: Carefully add several small pieces of freshly crushed dry ice to the reaction mixture. A mild exotherm may be observed. Continue stirring and allow the mixture to slowly warm to room temperature over approximately 2 hours as the dry ice sublimes.

-

Workup and Quenching: Once at room temperature, quench the reaction by adding 50 mL of 2 M HCl. Stir vigorously for 10 minutes.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Washing and Drying: Combine the organic layers and wash sequentially with water (50 mL) and brine (50 mL). Dry the organic phase over anhydrous magnesium sulfate.

-

Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to afford 6-Bromo-3-chloro-2,4-difluorobenzoic acid as a solid.

Visualization of the Synthetic Workflow

The following diagram illustrates the logical flow of the proposed synthetic method.

Caption: Workflow for the synthesis of the target compound via Directed Ortho-metalation.

Mechanistic Rationale and Experimental Causality

-

Choice of Base and Regioselectivity: n-Butyllithium is a sufficiently strong, non-nucleophilic base to deprotonate the aromatic ring. While bromine is not as potent a directing group as, for example, an amide, the inductive electron-withdrawing effects of the adjacent fluorine and chlorine atoms increase the kinetic acidity of the C-H bond at the C6 position, favoring deprotonation at this site over lithium-halogen exchange.

-

Critical Role of Low Temperature: The use of cryogenic temperatures (-78 °C) is paramount.[6] Organolithium intermediates are highly reactive and thermally unstable. Maintaining a low temperature prevents undesired side reactions, such as decomposition or reaction with the THF solvent. It also minimizes the risk of lithium-halogen exchange, which becomes more favorable at higher temperatures.

-

Anhydrous Conditions: Organolithium reagents are extremely potent bases and react instantly with protic species, including water. All glassware must be rigorously dried, and all solvents must be anhydrous to prevent the immediate quenching of the n-BuLi and the lithiated intermediate, which would halt the reaction and lead to recovery of the starting material.

Conclusion

The Directed Ortho-metalation strategy provides a highly effective and convergent route for the . This method demonstrates superior regiocontrol and efficiency compared to more classical multi-step approaches. By carefully controlling reaction parameters, particularly temperature and atmospheric conditions, this protocol can be reliably implemented to produce this valuable synthetic intermediate for applications in drug discovery and advanced materials research.

References

- Braish, T. F., & Fox, D. E. (1992). SYNTHESIS OF 2-HALO-4,5-DIFLUOROBENZOIC ACIDS.

- Braish, T. F., & Fox, D. E. (1992). Synthesis of 2-Bromo-4, 5-Difluorobenzolc Acid.

- BenchChem. (2025). synthesis of 2-Fluorobenzoic acid for beginners. BenchChem.

- Li, P., et al. (2015). An Efficient Synthesis of 2,4-Dichloro-3,5-Difluorobenzoic Acid. Journal of Chemical Research, 39(7), 414–415.

- NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 12). Key Benzoic Acid Derivatives: Understanding the Synthesis and Uses of 4-Bromo-2-fluorobenzoic Acid.

- ChemicalBook. (n.d.). 2,4-Difluorobenzoic acid synthesis.

- Taylor & Francis Online. (2009, February 18). SYNTHESIS OF 2-HALO-4,5-DIFLUOROBENZOIC ACIDS.

- Li, P., et al. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research, 44(1-2).

- Howei Pharm. (n.d.). CAS 1160573-21-6 C7H2BrClF2O2 6-Bromo-3-chloro-2,4-difluorobenzoic acid 95%.

- Chemicalbridge. (n.d.). 6-Bromo-3-chloro-2,4-difluorobenzoic acid, 1160573-21-6.

- Google Patents. (n.d.). CN101050176A - Method for preparing 4 - bromine 2,6 - difluoro benzoic acid.

Sources

- 1. CAS 1160573-21-6 | 6-Bromo-3-chloro-2,4-difluorobenzoic acid,95% - Howei - Life Science Product & Service Solutions Provider [howeipharm.com]

- 2. 6-Bromo-3-chloro-2,4-difluorobenzoic acid,1160573-21-6-Chemicalbridge-Chemicalbridge [chemicalbridge.co.uk]

- 3. researchgate.net [researchgate.net]

- 4. nbinno.com [nbinno.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. tandfonline.com [tandfonline.com]

6-Bromo-3-chloro-2,4-difluorobenzoic acid chemical properties

An In-depth Technical Guide to 6-Bromo-3-chloro-2,4-difluorobenzoic acid

Introduction

6-Bromo-3-chloro-2,4-difluorobenzoic acid is a polyhalogenated aromatic carboxylic acid of significant interest to the fields of medicinal chemistry, agrochemicals, and materials science. Its densely functionalized structure, featuring bromine, chlorine, and fluorine atoms alongside a carboxylic acid group, offers a versatile platform for the synthesis of complex molecular architectures. The strategic placement of these functional groups allows for regioselective modifications, making it a valuable building block for creating novel therapeutic agents and advanced materials. The electron-withdrawing nature of the halogen substituents significantly influences the acidity of the carboxylic acid and the reactivity of the aromatic ring, providing unique chemical properties that are highly sought after in modern drug discovery and development. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and potential applications, intended for researchers and professionals in the chemical sciences.

Physicochemical and Spectroscopic Properties

The precise experimental determination of all physicochemical properties for 6-Bromo-3-chloro-2,4-difluorobenzoic acid is not extensively documented in publicly available literature. The data presented below combines information from chemical suppliers with predicted values and expected spectroscopic characteristics based on its structure.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1160573-21-6 | [1][2] |

| Molecular Formula | C₇H₂BrClF₂O₂ | [1] |

| Molecular Weight | 271.45 g/mol | [1] |

| Appearance | White to off-white solid (Expected) | Inferred |

| Melting Point | Not available in published literature. Similar compounds like 4-Bromo-2,6-difluorobenzoic acid melt at 200-204 °C.[3] | |

| Boiling Point | Not available | |

| Solubility | Expected to be soluble in polar organic solvents (e.g., THF, DMF, DMSO) and moderately soluble in hot water.[4] |

Spectroscopic Data (Predicted)

-

Infrared (IR) Spectroscopy : The IR spectrum of this compound would be characterized by several key absorption bands. A very broad O–H stretch is expected from 3300-2500 cm⁻¹, typical for a carboxylic acid dimer.[5] A strong, sharp C=O (carbonyl) stretch should appear between 1760-1690 cm⁻¹.[5] The C-F stretching vibrations will produce strong bands in the 1300-1100 cm⁻¹ region, while the C-Cl and C-Br stretches will appear at lower wavenumbers, typically below 850 cm⁻¹.[6] Aromatic C-C stretching bands would be visible in the 1600-1400 cm⁻¹ range.[5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : A single aromatic proton would be visible, likely as a triplet or doublet of doublets due to coupling with adjacent fluorine atoms. Its chemical shift would be significantly downfield due to the deshielding effect of the surrounding halogens. The carboxylic acid proton would appear as a very broad singlet far downfield (>10 ppm).

-

¹³C NMR : Seven distinct carbon signals would be expected. The carbonyl carbon of the carboxylic acid would be found around 165-175 ppm. The six aromatic carbons would show complex splitting patterns due to C-F coupling, with their chemical shifts influenced by the attached halogens.

-

¹⁹F NMR : Two distinct signals would be observed, each showing coupling to the other fluorine and the nearby aromatic proton.

-

-

Mass Spectrometry (MS) : The mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of one bromine atom (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and one chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), resulting in a cluster of peaks for the molecular ion.

Synthesis and Manufacturing

-

Carboxylic Acid Group: The -COOH group is a versatile handle for various transformations. It can be readily converted into esters, amides, acid chlorides, or reduced to a primary alcohol (benzyl alcohol derivative). These reactions follow standard organic chemistry protocols. The electron-withdrawing halogens increase the acidity of the proton, affecting its reactivity in base-mediated reactions.

-

Aryl Halides (C-Br vs. C-Cl): The primary utility of the halogen atoms is in transition-metal-catalyzed cross-coupling reactions. A key principle in the chemistry of polyhalogenated arenes is the difference in reactivity among the halogens. The general order of reactivity for oxidative addition to a palladium(0) catalyst is C-I > C-Br > C-OTf > C-Cl. [8][9] * C-Br Bond: The carbon-bromine bond is significantly more reactive than the carbon-chlorine bond in palladium-catalyzed reactions such as Suzuki, Stille, Heck, and Buchwald-Hartwig aminations. [10][11]This chemoselectivity allows for the selective functionalization at the C6 position (the position of the bromine atom). By carefully choosing the catalyst, ligands, and reaction conditions, a new aryl, alkyl, or amino group can be introduced at this site while leaving the C-Cl bond intact for subsequent transformations.

-

C-Cl Bond: The carbon-chlorine bond is less reactive and typically requires more forcing conditions (e.g., specialized ligands, higher temperatures) to participate in cross-coupling reactions. This allows for a stepwise, regioselective functionalization of the aromatic ring.

-

Applications in Drug Discovery and Materials Science

While specific, high-profile applications of 6-Bromo-3-chloro-2,4-difluorobenzoic acid are not widely reported in peer-reviewed journals, its structure makes it an ideal intermediate for several cutting-edge areas of research.

-

Building Block for Bioactive Molecules: Polyhalogenated aromatic compounds are common motifs in pharmaceuticals and agrochemicals. The halogens can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. [3]This compound serves as a scaffold to introduce a 6-bromo-3-chloro-2,4-difluorophenyl moiety into a larger molecule.

-

Targeted Protein Degradation (PROTACs): There is growing interest in using small molecules to induce the degradation of specific proteins. Many ligands for E3 ubiquitin ligases, such as Cereblon, incorporate highly substituted aromatic rings. [12]The structure of 6-Bromo-3-chloro-2,4-difluorobenzoic acid makes it a candidate for the synthesis of novel Cereblon ligands or as part of the linker chemistry in PROTAC development.

-

Organic Electronics: Fluorinated aromatic compounds are of interest in materials science for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The fluorine atoms can tune the electronic properties (HOMO/LUMO levels) and influence the solid-state packing of organic materials.

Safety and Handling

A specific Safety Data Sheet (SDS) for 6-Bromo-3-chloro-2,4-difluorobenzoic acid is not publicly available. However, based on data from structurally similar halogenated benzoic acids, the following hazards and precautions should be considered. [4][13][14][15]

-

Hazards:

-

Causes skin irritation (H315). [13][14] * Causes serious eye irritation (H319). [13][14] * May cause respiratory irritation (H335). [13] * Harmful if swallowed (H302). [15]* Precautionary Measures:

-

Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood. [4] * Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles with side-shields, and a lab coat. [4][15] * Handling: Avoid breathing dust. Wash hands thoroughly after handling. Avoid contact with skin and eyes. [13] * Storage: Store in a tightly sealed container in a cool, dry place. [16]* First Aid:

-

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention. [14] * Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing. [14] * Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. [17] * Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention. [4]

-

References

Sources

- 1. CAS 1160573-21-6 | 6-Bromo-3-chloro-2,4-difluorobenzoic acid,95% - Howei - Life Science Product & Service Solutions Provider [howeipharm.com]

- 2. 6-Bromo-3-chloro-2,4-difluorobenzoic acid,1160573-21-6-Chemicalbridge-Chemicalbridge [chemicalbridge.co.uk]

- 3. chemimpex.com [chemimpex.com]

- 4. assets.thermofisher.cn [assets.thermofisher.cn]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. 6-Bromo-3-chloro-2,4-difluoroaniline | C6H3BrClF2N | CID 2773254 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. research.polyu.edu.hk [research.polyu.edu.hk]

- 9. researchgate.net [researchgate.net]

- 10. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. US20180215731A1 - Cereblon ligands and bifunctional compounds comprising the same - Google Patents [patents.google.com]

- 13. sigmaaldrich.cn [sigmaaldrich.cn]

- 14. fishersci.com [fishersci.com]

- 15. static.cymitquimica.com [static.cymitquimica.com]

- 16. chemscene.com [chemscene.com]

- 17. echemi.com [echemi.com]

6-Bromo-3-chloro-2,4-difluorobenzoic Acid (CAS: 1160573-21-6): Orthogonal Reactivity and Strategic Applications in Advanced API Synthesis

Executive Summary

In the landscape of modern drug discovery, the strategic incorporation of polyhalogenated arenes has revolutionized the development of targeted therapeutics, particularly in the design of highly selective kinase inhibitors. 6-Bromo-3-chloro-2,4-difluorobenzoic acid (CAS: 1160573-21-6) stands out as a highly functionalized, penta-substituted aromatic building block. This technical guide provides an in-depth analysis of its physicochemical properties, structural significance, and field-proven methodologies for its utilization in orthogonal cross-coupling reactions. Designed for researchers and drug development professionals, this whitepaper bridges theoretical mechanistic insights with practical, self-validating laboratory protocols.

Physicochemical Profiling & Structural Significance

The utility of 6-Bromo-3-chloro-2,4-difluorobenzoic acid stems from its unique stereoelectronic profile. The benzene ring is substituted at five of its six available positions, leaving only the C5 position open. This dense functionalization creates a highly specific, programmable reactivity map.

Table 1: Physicochemical Properties Summary

| Property | Value |

| CAS Number | 1160573-21-6 |

| Chemical Name | 6-Bromo-3-chloro-2,4-difluorobenzoic acid |

| Molecular Formula | C7H2BrClF2O2 |

| Molecular Weight | 271.45 g/mol |

| Structural Class | Penta-substituted halogenated arene |

| Primary Application | Pharmaceutical intermediate (e.g., Kinase inhibitors) |

Causality in Structural Design:

-

C1 Carboxylic Acid: Serves as the primary anchor for amidation or esterification. The presence of the highly electronegative C2 and C4 fluorines significantly lowers the pKa of this moiety via strong negative inductive (-I) effects, making it a highly reactive electrophile upon activation.

-

C2 & C4 Fluorines: Beyond lowering the pKa, these atoms provide critical metabolic shielding. In active pharmaceutical ingredients (APIs), they block cytochrome P450-mediated oxidation and modulate the lipophilicity (logP) of the final molecule.

-

C3 Chlorine & C6 Bromine: The differential bond dissociation energies between C-Br (~68 kcal/mol) and C-Cl (~81 kcal/mol) are the cornerstone of this scaffold's utility, enabling orthogonal transition-metal catalysis[1].

Orthogonal Reactivity & Strategic Role in Drug Discovery

The concept of orthogonal reactivity allows chemists to perform sequential, highly controlled functionalizations on a single scaffold without the need for cumbersome protecting groups. Polyhalogenated arenes like CAS 1160573-21-6 are quintessential to this approach[1].

Fig 1. Orthogonal reactivity map of the penta-substituted benzoic acid scaffold.

In kinase inhibitor design, the precise spatial arrangement of halogens is exploited for "halogen bonding"—a highly directional, non-covalent interaction between the electrophilic region (sigma-hole) of the halogen and nucleophilic residues in the kinase hinge region. The C3-Cl and C2/C4-F atoms often serve this exact purpose once the C6 and C1 positions are functionalized to build the core macrocycle or linear backbone.

Experimental Protocols: Regioselective Functionalization

To leverage the orthogonal nature of this scaffold, a highly controlled Suzuki-Miyaura cross-coupling at the C6 position must be executed while preserving the C3-Cl bond.

Protocol: Regioselective Suzuki-Miyaura Cross-Coupling at C6 Objective: Selective C-C bond formation at the C6-Br position.

Reagents:

-

6-Bromo-3-chloro-2,4-difluorobenzoic acid (1.0 eq)

-

Arylboronic acid (1.1 eq)

-

Pd(dppf)Cl2 (0.05 eq)

-

K3PO4 (2.0 eq)

-

Solvent: 1,4-Dioxane/H2O (4:1 v/v)

Step-by-Step Methodology & Causality:

-

Preparation: Charge a Schlenk flask with the scaffold, arylboronic acid, and K3PO4.

-

Causality: K3PO4 is selected as a mild, water-soluble base. It effectively facilitates the transmetalation step without being nucleophilic enough to trigger unwanted Nucleophilic Aromatic Substitution (SNAr) at the highly activated C2/C4 fluorinated positions.

-

-

Degassing: Add the solvent mixture and degas via three rigorous freeze-pump-thaw cycles.

-

Causality: Oxygen must be strictly excluded to prevent the oxidative homocoupling of the boronic acid and the degradation of the Pd(0) active catalytic species.

-

-

Catalyst Addition: Add Pd(dppf)Cl2 under an inert argon atmosphere.

-

Causality: The bidentate dppf ligand enforces a cis-coordination geometry that accelerates reductive elimination. Furthermore, its significant steric bulk favors oxidative insertion into the more accessible, weaker C-Br bond, completely suppressing competitive insertion into the sterically hindered C3-Cl bond.

-

-

Reaction Execution: Heat the mixture to 80°C for 12 hours.

-

Self-Validating Checkpoint: Prior to workup, draw a 10 µL aliquot and analyze via LC-MS. The system is validated if the chromatogram demonstrates >98% consumption of the starting material (m/z 269/271/273 isotopic pattern) and the appearance of the target mass, with <2% of des-bromo or over-coupled C3-Cl byproducts. Do not proceed to workup unless this threshold is met.

-

-

Workup: Cool to room temperature, acidify the aqueous layer with 1M HCl to pH 3, and extract with Ethyl Acetate (3x).

-

Causality: Acidification ensures the C1 carboxylic acid is fully protonated (neutralized), driving the product quantitatively into the organic phase during liquid-liquid extraction.

-

Analytical Validation & Quality Control Protocols

Rigorous quality control of the starting material is non-negotiable to prevent impurity carryover in multi-step API synthesis.

Fig 2. Analytical validation and QC workflow for scaffold verification.

Table 2: Quantitative Analytical Validation Parameters

| Analytical Method | Target Parameter | Expected Result / Causality |

| HPLC (UV 254 nm) | Chemical Purity | >97.0% Area. Ensures the absence of des-bromo or isomeric impurities before synthesis begins. |

| 1H NMR (DMSO-d6) | Structural Identity | A single aromatic proton signal (C5-H) appearing as a doublet of doublets (dd) around 7.80 - 8.10 ppm due to ortho/para coupling with the C4 and C2 fluorines. |

| 19F NMR | Fluorine Integrity | Two distinct multiplets between -110 and -120 ppm, confirming the presence and non-equivalence of the C2 and C4 fluorine atoms. |

| LC-MS (ESI-) | Mass Confirmation | [M-H]- peak exhibiting a distinct isotopic cluster characteristic of one Bromine and one Chlorine atom (M, M+2, M+4 in a ~3:4:1 ratio). |

References

-

1160573-21-6 | 6-Bromo-3-chloro-2,4-difluorobenzoic acid Source: Chemikart URL:[Link]

-

Synthesis of Multisubstituted Arenes via PyrDipSi-Directed Unsymmetrical Iterative C–H Functionalizations Source: ACS Catalysis URL:[Link]

-

Photoredox-Mediated Routes to Radicals: The Value of Catalytic Radical Generation in Synthetic Methods Development Source: ACS Catalysis URL:[Link]

Sources

A Technical Guide to 6-Bromo-3-chloro-2,4-difluorobenzoic acid: A Key Building Block in Modern Chemistry

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal and materials science, the strategic incorporation of halogen atoms, particularly fluorine, into organic scaffolds is a cornerstone of molecular design. Halogenated aromatic carboxylic acids serve as exceptionally versatile intermediates, offering a confluence of tunable physicochemical properties and reactive handles for synthetic elaboration. 6-Bromo-3-chloro-2,4-difluorobenzoic acid, a polysubstituted aromatic compound, represents a valuable building block for the synthesis of complex molecules. Its unique substitution pattern—featuring two electron-withdrawing fluorine atoms, a chloro group, and a synthetically adaptable bromo group—provides a platform for creating novel pharmaceutical agents and advanced materials.

The presence of fluorine can significantly enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[1] This guide provides a comprehensive technical overview of 6-Bromo-3-chloro-2,4-difluorobenzoic acid, including its verified IUPAC name, physicochemical properties, plausible synthetic routes, and its emerging applications, particularly in the realm of drug discovery as a scaffold for kinase inhibitors.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical characteristics is fundamental for its application in research and development. While extensive experimental data for 6-Bromo-3-chloro-2,4-difluorobenzoic acid is not broadly published, its properties can be reliably predicted based on established principles and data from analogous structures.

Table 1: Core Physicochemical Data

| Property | Value / Predicted Value | Source(s) |

| IUPAC Name | 6-Bromo-3-chloro-2,4-difluorobenzoic acid | N/A |

| CAS Number | 1160573-21-6 | [2] |

| Molecular Formula | C₇H₂BrClF₂O₂ | [2] |

| Molecular Weight | 271.45 g/mol | [2] |

| Appearance | Predicted: White to off-white solid | [3] |

| Melting Point | Predicted: >150 °C | [3][4] |

| pKa (Predicted) | ~1.5 - 2.5 | [3][5] |

| LogP (Predicted) | ~2.5 - 3.5 | [5][6] |

The predicted low pKa value, indicating increased acidity compared to benzoic acid (pKa ≈ 4.2), is a direct consequence of the strong electron-withdrawing effects of the two fluorine atoms and the chlorine atom on the aromatic ring. This enhanced acidity can be advantageous for forming stable salts and modulating the pharmacokinetic profile of derivative compounds.

Predicted Spectroscopic Data

For a researcher, verifying the identity and purity of a compound is paramount. The following are predicted spectroscopic characteristics based on the structure of 6-Bromo-3-chloro-2,4-difluorobenzoic acid and data from similar halogenated aromatic compounds.

-

¹H NMR: The spectrum is expected to show a single signal in the aromatic region (δ 7.5-8.5 ppm) for the lone aromatic proton. The exact chemical shift will be influenced by the surrounding halogen substituents.[7][8][9] The acidic proton of the carboxylic acid group would likely appear as a broad singlet at a downfield shift (δ > 10 ppm), which may be exchangeable with D₂O.

-

¹³C NMR: The spectrum will be complex due to the various halogen substituents. One would expect to see seven distinct signals for the aromatic carbons, with the carbon of the carboxylic acid group appearing furthest downfield (δ ~165-175 ppm). The carbons bonded to fluorine will exhibit characteristic C-F coupling.[10][11]

-

IR Spectroscopy: The infrared spectrum will be characterized by a broad O-H stretching band for the carboxylic acid in the region of 2500-3300 cm⁻¹.[12][13] A strong, sharp absorption peak corresponding to the C=O (carbonyl) stretch is expected between 1680-1710 cm⁻¹.[14][15] Additional peaks in the fingerprint region will correspond to C-F, C-Cl, and C-Br stretches, as well as aromatic C-H and C=C vibrations.

-

Mass Spectrometry (MS): In mass spectrometry, the molecular ion peak [M]⁺ would be observed, along with a characteristic [M+2]⁺ peak of similar intensity due to the presence of the bromine atom (isotopes ⁷⁹Br and ⁸¹Br).[16][17] Common fragmentation patterns for benzoic acids include the loss of a hydroxyl radical (•OH) to form the [M-17]⁺ ion (benzoyl cation), and the loss of a carboxyl group (•COOH) or carbon dioxide (CO₂) to form the [M-45]⁺ or [M-44]⁺ ions, respectively.[18]

Synthesis Methodologies

Pathway 1: Oxidation of 6-Bromo-3-chloro-2,4-difluorobenzaldehyde

This is a highly practical approach, given that the precursor, 6-Bromo-3-chloro-2,4-difluorobenzaldehyde (CAS 1160573-22-7), is commercially available.[19] The oxidation of an aldehyde to a carboxylic acid is a fundamental and high-yielding transformation in organic synthesis.

Experimental Protocol: Oxidation of an Aromatic Aldehyde

This protocol is a generalized procedure based on common oxidation methods for aromatic aldehydes.[20][21]

-

Dissolution: In a round-bottom flask, dissolve 1.0 equivalent of 6-Bromo-3-chloro-2,4-difluorobenzaldehyde in a suitable solvent such as acetone or a mixture of t-butanol and water.

-

Oxidant Preparation: In a separate beaker, prepare a solution of the oxidizing agent. A common and effective oxidant is potassium permanganate (KMnO₄) or potassium dichromate(VI) in the presence of dilute sulfuric acid. For a milder oxidation, sodium chlorite (NaClO₂) with a scavenger like 2-methyl-2-butene can be used.

-

Reaction: Slowly add the oxidant solution to the stirred aldehyde solution. If using KMnO₄, the reaction progress can be monitored by the disappearance of the purple color. The reaction is typically conducted at room temperature but may require gentle heating to proceed to completion.

-

Work-up: Once the reaction is complete (as determined by TLC or LC-MS), the excess oxidant is quenched. If KMnO₄ was used, this can be done by adding a small amount of sodium bisulfite or isopropanol until the solution becomes colorless. The resulting manganese dioxide is removed by filtration.

-

Isolation and Purification: The filtrate is acidified with a strong acid (e.g., HCl) to precipitate the carboxylic acid. The solid product is then collected by vacuum filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Caption: A generalized workflow for the synthesis of the target compound via oxidation.

Pathway 2: Carboxylation via Directed Ortho-Metalation

A more advanced synthetic route involves the creation of an organometallic intermediate from a suitable precursor, followed by quenching with carbon dioxide (dry ice).[22][23] This method is powerful for introducing a carboxylic acid group with high regioselectivity. A potential starting material for this route would be 1-bromo-4-chloro-2,5-difluorobenzene. The fluorine atom can act as a directing group in a directed ortho-metalation (DoM) reaction.[24]

Experimental Protocol: Carboxylation via Organolithium Intermediate

This protocol is based on general procedures for directed ortho-metalation and carboxylation. Caution: Organolithium reagents are highly reactive, pyrophoric, and moisture-sensitive, requiring strict anhydrous and inert atmosphere techniques.[21][22][25]

-

Setup: Assemble a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and a nitrogen or argon inlet.

-

Precursor Dissolution: Dissolve 1.0 equivalent of 1-bromo-4-chloro-2,5-difluorobenzene in a dry, aprotic solvent like anhydrous tetrahydrofuran (THF) or diethyl ether.

-

Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of a strong organolithium base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) (typically 1.1 equivalents), via the dropping funnel while maintaining the low temperature. The fluorine atom directs the deprotonation to the adjacent ortho position.

-

Carboxylation: After stirring at -78 °C for a designated period (e.g., 1-2 hours) to ensure complete lithiation, quench the reaction by adding an excess of crushed dry ice (solid CO₂). The aryllithium intermediate will nucleophilically attack the CO₂.

-

Work-up and Isolation: Allow the reaction mixture to warm slowly to room temperature. Quench with a saturated aqueous solution of ammonium chloride (NH₄Cl) and then acidify with aqueous HCl. Extract the product into an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude carboxylic acid.

-

Purification: The crude product can be purified by column chromatography or recrystallization.

Caption: Logical flow for the synthesis of the target compound via carboxylation.

Applications in Drug Discovery and Development

Polysubstituted aromatic compounds, particularly those containing fluorine, are considered "privileged scaffolds" in medicinal chemistry. They serve as foundational structures for building libraries of compounds to be screened for biological activity. 6-Bromo-3-chloro-2,4-difluorobenzoic acid is an exemplary building block for creating novel therapeutic agents.

Scaffold for Kinase Inhibitors

Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways.[26] Their dysregulation is a hallmark of many diseases, most notably cancer.[27] Consequently, kinase inhibitors have become a major class of therapeutic drugs.

The structure of 6-Bromo-3-chloro-2,4-difluorobenzoic acid is well-suited for the synthesis of kinase inhibitors. The carboxylic acid group can be readily converted to an amide, providing a key hydrogen-bonding interaction within the ATP-binding pocket of many kinases. The halogenated phenyl ring can be further functionalized, for example, using the bromine atom as a handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce diverse substituents that can target specific regions of the kinase active site, thereby enhancing potency and selectivity.[1][28] The fluorine and chlorine atoms contribute to modulating the electronics and lipophilicity of the molecule, which can improve drug-like properties.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling 6-Bromo-3-chloro-2,4-difluorobenzoic acid and its precursors. Based on data from structurally similar compounds, it should be treated as a hazardous substance.[20][29]

-

Hazard Statements: Likely to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). May be harmful if swallowed (H302).[29]

-

Precautionary Measures:

-

Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.

-

Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

Always consult the specific Safety Data Sheet (SDS) provided by the supplier before use.

Conclusion

6-Bromo-3-chloro-2,4-difluorobenzoic acid stands out as a highly functionalized and valuable intermediate for advanced chemical synthesis. Its confirmed IUPAC name and unique arrangement of halogen substituents provide a strategic platform for the development of novel compounds, particularly in the search for new kinase inhibitors and other therapeutic agents. The synthetic pathways outlined in this guide, based on established chemical principles, offer practical routes for its preparation in a laboratory setting. As the demand for sophisticated molecular building blocks continues to grow, the importance of compounds like 6-Bromo-3-chloro-2,4-difluorobenzoic acid in driving innovation in drug discovery and materials science is set to increase.

References

-

Hayashi, S., & Kimura, N. (n.d.). Infrared Spectra and Molecular Configuration of Benzoic Acid. CORE. Retrieved from [Link]

-

Chemicalbridge. (n.d.). 6-Bromo-3-chloro-2,4-difluorobenzoic acid. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Bromobenzoic acid, 2-fluorophenyl ester - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

Proprep. (n.d.). Analyze the infrared spectra of benzoic acid, identifying characteristic peaks and functional groups. Retrieved from [Link]

-

Reusch, W. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. Retrieved from [Link]

-

Hayashi, S., & Kimura, N. (n.d.). Infrared Spectra and Molecular Configuration of Benzoic Acid. CORE. Retrieved from [Link]

- Zlatkis, A., & Zaikin, V. G. (2016). Structure-property relationships in halogenbenzoic acids: Thermodynamics of sublimation, fusion, vaporization and solubility. The Journal of Chemical Thermodynamics, 101, 424-434.

-

SpectraBase. (n.d.). 4-Fluorobenzoic acid - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

- Dehghan, A., et al. (2018). Estimating the Physicochemical Properties of Polysubstituted Aromatic Compounds Using UPPER. Journal of Pharmaceutical Sciences, 107(1), 107-115.

- D'Amico, C., et al. (2025). Impact of Halogen Substituent Nature and Position on the Structural and Energetic Properties of Carbamazepine Cocrystals with Meta-Halobenzoic Acids: A Two-Pathway Synthesis Study. ChemistryPlusChem, e202500474.

-

Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

Abraham, R. J., et al. (n.d.). 1 Proton Chemical Shifts in NMR. Part 10.† Bromine and Iodine Substituent Chemical Shifts (SCS) and an Analysis of the Contrib. Modgraph. Retrieved from [Link]

-

Zaikin, V. G. (n.d.). Mass Spectrometry of Analytical Derivatives. 2. “Ortho” and “Para” Effects in. Retrieved from [Link]

-

Quora. (2016, March 28). What is the IR spectrum of benzoic acid? How is it determined? Retrieved from [Link]

- Khodkov, I., et al. (2019). Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. International Journal of Molecular Sciences, 20(15), 3793.

-

ResearchGate. (2025, September 8). Impact of Halogen Substituent Nature and Position on the Structural and Energetic Properties of Carbamazepine Cocrystals with Meta-Halobenzoic Acids: A Two-Pathway Synthesis Study. Retrieved from [Link]

- Zhang, Y., et al. (2016). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research, 40(3), 166-169.

-

Doc Brown's Chemistry. (n.d.). mass spectrum of benzoic acid. Retrieved from [Link]

- G.W. Gribble, et al. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Magnetic Resonance in Chemistry, 28(3), 271-274.

-

Myers, A. (n.d.). Organolithium Reagents. Harvard University. Retrieved from [Link]

- Stent, M. A., & Sun, X. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Journal of visualized experiments : JoVE, (117), 54681.

-

Organic Syntheses. (n.d.). preparation of alkenes by reaction of lithium dipropenylcuprates with alkyl halides. Retrieved from [Link]

- Hu, J., et al. (2024). A Journey of the Development of Privileged Difluorocarbene Reagents TMSCF2X (X = Br, F, Cl) for Organic Synthesis. Accounts of Chemical Research, 57(2), 163-179.

- Klenner, F., et al. (2020). Discriminating Aromatic Parent Compounds and Their Derivative Isomers in Ice Grains From Enceladus and Europa Using a Laboratory Analogue for Spaceborne Mass Spectrometers. Earth and Space Science, 7(8), e2020EA001124.

-

Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Carbonylation of various organolithium reagents. A novel approach to heterocycles via intramolecular trapping of aromatic acyllithiums. Retrieved from [Link]

- Ciceri, P., et al. (2014). Dual kinase-bromodomain inhibitors for rationally designed polypharmacology.

-

Taylor & Francis Online. (n.d.). Organolithium reagents – Knowledge and References. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2,4,6-tribromobenzoic acid. Retrieved from [Link]

- de Oliveira, P. F., et al. (2024). 30 Years of Kinase Inhibitors: A Historical Overview and some Brazilian Contributions. Journal of the Brazilian Chemical Society.

- Singh, S., et al. (2023). Utilization of kinase inhibitors as novel therapeutic drug targets: A review. Journal of Applied Biology & Biotechnology, 11(1), 1-10.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 6-Bromo-3-chloro-2,4-difluorobenzoic acid,1160573-21-6-Chemicalbridge-Chemicalbridge [chemicalbridge.co.uk]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. cdnisotopes.com [cdnisotopes.com]

- 5. Estimating the Physicochemical Properties of Polysubstituted Aromatic Compounds Using UPPER - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chemscene.com [chemscene.com]

- 7. spectrabase.com [spectrabase.com]

- 8. rsc.org [rsc.org]

- 9. modgraph.co.uk [modgraph.co.uk]

- 10. spectrabase.com [spectrabase.com]

- 11. faculty.fiu.edu [faculty.fiu.edu]

- 12. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. proprep.com [proprep.com]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 16. Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. 6-BroMo-3-chloro-2,4-difluorobenzaldehyde | 1160573-22-7 [chemicalbook.com]

- 20. chemscene.com [chemscene.com]

- 21. taylorandfrancis.com [taylorandfrancis.com]

- 22. people.uniurb.it [people.uniurb.it]

- 23. Carbonylation of various organolithium reagents. A novel approach to heterocycles via intramolecular trapping of aromatic acyllithiums - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 24. Impact of Halogen Substituent Nature and Position on the Structural and Energetic Properties of Carbamazepine Cocrystals with Meta‐Halobenzoic Acids: A Two‐Pathway Synthesis Study - PMC [pmc.ncbi.nlm.nih.gov]

- 25. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Utilization of kinase inhibitors as novel therapeutic drug targets: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 27. scielo.br [scielo.br]

- 28. pdf.benchchem.com [pdf.benchchem.com]

- 29. fishersci.com [fishersci.com]

Retrosynthetic Strategies and Directed Ortho-Metalation Protocols for 6-Bromo-3-chloro-2,4-difluorobenzoic Acid

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Guide & Methodological Whitepaper

Executive Summary & Strategic Rationale

Polyhalogenated benzoic acids are highly privileged scaffolds in modern drug discovery, frequently serving as critical intermediates in the synthesis of fluoroquinolone antibiotics, kinase inhibitors, and advanced agrochemicals[1]. The target molecule, 6-Bromo-3-chloro-2,4-difluorobenzoic acid (CAS: 1160573-21-6) , presents a unique synthetic challenge due to its dense array of halogens.

Because polyhalogenated rings are highly electron-deficient, traditional electrophilic aromatic substitution (e.g., Friedel-Crafts alkylation or acylation) is virtually impossible. Instead, the synthesis must rely on the innate acidity of the remaining aromatic protons. As a Senior Application Scientist, I have structured this guide to detail the causality, chemical logic, and self-validating protocols required to synthesize this complex scaffold from its fundamental starting material: 1-bromo-4-chloro-3,5-difluorobenzene .

Retrosynthetic Analysis & Starting Material Causality

The most efficient pathway to 6-bromo-3-chloro-2,4-difluorobenzoic acid relies on a Directed Ortho-Metalation (DoM) strategy[2].

By working backward from the target, we identify the key starting material as 1-bromo-4-chloro-3,5-difluorobenzene (also known commercially as 4-chloro-3,5-difluorobromobenzene or 5-bromo-2-chloro-1,3-difluorobenzene, CAS: 176673-72-6)[3]. In this symmetrical precursor, the C2 and C6 protons are chemically equivalent. Both are flanked by highly electronegative fluorine and bromine atoms. This dual inductive (-I) effect drastically lowers the pKa of these specific C-H bonds, priming them for regioselective deprotonation by a strong, non-nucleophilic base.

To procure the starting material itself, we look to a non-aqueous Sandmeyer reaction starting from 4-bromo-3,5-difluoroaniline [4].

Caption: Retrosynthetic sequence for 6-Bromo-3-chloro-2,4-difluorobenzoic acid.

Quantitative Data: Key Intermediates & Scaffolds

The following table summarizes the critical nodes in this synthetic pathway, allowing process chemists to verify molecular weights and CAS registry numbers during raw material procurement.

| Compound Name | CAS Number | Molecular Weight | Role in Synthesis | Physical State |

| 4-Bromo-3,5-difluoroaniline | N/A | 208.00 g/mol | Precursor | Solid |

| 1-Bromo-4-chloro-3,5-difluorobenzene | 176673-72-6 | 227.43 g/mol | Key Starting Material | Clear Liquid[5] |

| 6-Bromo-3-chloro-2,4-difluorobenzoic acid | 1160573-21-6 | 271.44 g/mol | Target API Scaffold | Solid |

Mechanistic Workflow: Directed Ortho-Metalation (DoM)

The transformation of 1-bromo-4-chloro-3,5-difluorobenzene into the target carboxylic acid requires strict mechanistic control to prevent side reactions.

Base Selection: Lithium diisopropylamide (LDA) is the standard reagent for this transformation[2]. Because LDA is highly sterically hindered, it acts exclusively as a base, preventing unwanted nucleophilic aromatic substitution (S_NAr) at the fluorinated carbons. Alternatively, highly chemoselective Knochel-type bases (e.g., TMPMgCl·LiCl) can be employed to perform the deprotonation while completely suppressing halogen-metal exchange[6].

Temperature Causality: The resulting aryllithium species is highly energetic. If the internal temperature is permitted to rise above -70 °C, the intermediate undergoes an alpha-elimination of lithium halide (LiF or LiBr), generating a highly reactive benzyne intermediate[7]. This pathway destroys the yield and leads to complex aminated byproducts. Thus, strict cryogenic control acts as a self-validating parameter for the protocol's success.

Caption: Directed ortho-metalation and carboxylation workflow.

Step-by-Step Experimental Protocols

Protocol A: Non-Aqueous Sandmeyer Synthesis of the Starting Material

Objective: Convert 4-bromo-3,5-difluoroaniline to 1-bromo-4-chloro-3,5-difluorobenzene. Causality: Polyhalogenated anilines exhibit extremely low basicity due to the strong electron-withdrawing effects of the halogens, making them poorly soluble in aqueous acidic media. A non-aqueous system utilizing an alkyl nitrite and copper(II) chloride in acetonitrile bypasses these solubility limitations[4]. Self-Validating System: The evolution of nitrogen gas serves as a visual indicator of diazonium decomposition. Cessation of bubbling confirms reaction completion.

-

Setup: Suspend Copper(I) chloride (23.1 g, 230 mmol) and Copper(II) chloride (47.0 g, 350 mmol) in 150 mL of anhydrous acetonitrile under a nitrogen atmosphere[4].

-

Addition: Add 4-bromo-3,5-difluoroaniline (25.0 g, 117 mmol) to the mixture and cool the vessel to 0 °C[4].

-

Diazotization: Add a solution of isoamyl nitrite (49.0 mL, 350 mmol) in 50 mL acetonitrile dropwise via an addition funnel to control the exothermic radical generation[4].

-

Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 4 hours. Monitor the rigorous evolution of N2 gas[4].

-

Workup: Pour the mixture into 300 mL of 2N hydrochloric acid to solubilize the copper salts. Extract with diethyl ether (3 x 200 mL)[4].

-

Purification: Wash the organic layer with saturated brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify via silica gel chromatography (hexane eluent) to yield 1-bromo-4-chloro-3,5-difluorobenzene as a yellow oil[4].

Protocol B: DoM and Carboxylation to the Target Scaffold

Objective: Regioselective carboxylation to yield 6-Bromo-3-chloro-2,4-difluorobenzoic acid. Self-Validating System: A rapid exotherm upon the introduction of CO2 validates successful electrophilic trapping of the aryllithium intermediate.

-

Preparation: Dissolve 1-bromo-4-chloro-3,5-difluorobenzene (1.0 eq) in anhydrous THF (to achieve a 0.2 M concentration) in a flame-dried Schlenk flask under an argon atmosphere.

-

Cryogenic Cooling: Cool the reactor using a dry ice/acetone bath. Critical Step: Insert an internal thermocouple. Ensure the internal temperature (

) reaches and stabilizes at -78 °C. -

Metalation: Add freshly prepared LDA (1.1 eq, 1.0 M in THF/hexanes) dropwise over 30 minutes. Adjust the addition rate so that

never exceeds -70 °C[2]. -

Aging: Stir the deep yellow/orange solution at -78 °C for 1 hour to ensure complete deprotonation.

-

Electrophilic Quench: Vigorously bubble rigorously dried CO2 gas through the solution for 30 minutes, or alternatively, transfer the aryllithium solution via a dry ice-jacketed cannula into a separate flask containing a heavy slurry of dry ice in THF.

-

Recovery: Allow the mixture to slowly warm to room temperature. Quench the reaction with 1M NaOH (extracting the carboxylate into the aqueous layer and leaving unreacted starting material in the organic layer).

-

Isolation: Separate the aqueous layer and wash it once with diethyl ether. Carefully acidify the aqueous layer with 3M HCl until the pH reaches 2.

-

Filtration: Collect the precipitated 6-bromo-3-chloro-2,4-difluorobenzoic acid via vacuum filtration, wash with cold deionized water, and dry under high vacuum to a constant weight.

References

-

Title: 6-Bromo-3-chloro-2,4-difluorobenzoic acid 95% Source: Howei Pharm URL: [Link] (Corresponds to search index:[1])

-

Title: Exploring Possible Surrogates for Kobayashi's Aryne Precursors Source: ACS Omega URL: [Link] (Corresponds to search index:[2])

-

Title: Synthesis of Aromatic Compounds (Benzyne Formation & Metalation) Source: DOKUMEN.PUB URL: [Link] (Corresponds to search index:[7])

-

Title: LiCl-Mediated Direct Insertion of Magnesium Into Aryl, Heteroaryl and Benzylic Halides Source: LMU München URL: [Link] (Corresponds to search index:[6])

Sources

- 1. CAS 1160573-21-6 | 6-Bromo-3-chloro-2,4-difluorobenzoic acid,95% - Howei - Life Science Product & Service Solutions Provider [howeipharm.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. echemi.com [echemi.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. 4-Chloro-3,5-difluorobromobenzene | 176673-72-6 [chemicalbook.com]

- 6. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

- 7. dokumen.pub [dokumen.pub]

A Technical Guide to the Spectroscopic Characterization of 6-Bromo-3-chloro-2,4-difluorobenzoic Acid

Introduction

6-Bromo-3-chloro-2,4-difluorobenzoic acid (C₇H₂BrClF₂O₂) is a halogenated aromatic carboxylic acid with potential applications in medicinal chemistry and materials science.[1][2] Its utility as a synthetic building block necessitates a thorough understanding of its structural and electronic properties. Spectroscopic analysis is the cornerstone of this characterization, providing unambiguous identification and a detailed electronic and vibrational profile.

This guide provides an in-depth analysis of the expected spectroscopic data for 6-Bromo-3-chloro-2,4-difluorobenzoic acid, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While experimental data for this specific molecule is not widely published, this document, grounded in established spectroscopic principles, will serve as a robust predictive reference for researchers. We will explore the theoretical underpinnings of the expected spectra and provide standardized protocols for their acquisition, ensuring a self-validating framework for experimental work.

Molecular Structure and Spectroscopic Overview

The structure of 6-Bromo-3-chloro-2,4-difluorobenzoic acid, with its unique substitution pattern on the benzene ring, gives rise to a distinct spectroscopic fingerprint. The interplay of the electron-withdrawing carboxylic acid group and the halogens (Bromo, Chloro, and Fluoro) significantly influences the electronic environment of the aromatic proton and carbons, which is key to interpreting the NMR spectra. The various functional groups also have characteristic vibrational modes that will be evident in the IR spectrum, while the overall mass and isotopic patterns of bromine and chlorine will define its mass spectrum.

Caption: Molecular Structure of 6-Bromo-3-chloro-2,4-difluorobenzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 6-Bromo-3-chloro-2,4-difluorobenzoic acid, ¹H, ¹³C, and ¹⁹F NMR would be instrumental.

Predicted ¹H NMR Spectrum

The single aromatic proton will exhibit a complex splitting pattern due to coupling with the adjacent fluorine atoms.

| Predicted Signal | Approx. δ (ppm) | Multiplicity | Coupling Constants (J, Hz) | Assignment |

| Aromatic-H | 7.8 - 8.2 | triplet of doublets (td) | JH-F ≈ 8-10, JH-F ≈ 2-3 | Ar-H |

| Carboxylic Acid-H | 12.0 - 13.0 | broad singlet (br s) | - | -COOH |

Rationale for Predictions: The aromatic proton is flanked by two fluorine atoms, leading to a complex splitting pattern. The electron-withdrawing nature of the surrounding halogens and the carboxylic acid group will shift this proton downfield. The carboxylic acid proton is typically broad and significantly downfield.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The signals for the carbons bonded to fluorine will appear as doublets due to one-bond C-F coupling.

| Predicted Signal | Approx. δ (ppm) | Multiplicity (due to C-F coupling) | Assignment |

| Carboxylic Carbon | 165 - 170 | singlet | C OOH |

| Aromatic Carbons | 110 - 160 | doublets for C-F, singlets for others | Ar-C |

Rationale for Predictions: The carbon of the carboxylic acid is the most downfield. The aromatic carbons will have a wide range of chemical shifts due to the varied electronic effects of the substituents. Carbons directly attached to fluorine will exhibit large one-bond coupling constants (¹JC-F), appearing as doublets.

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of 6-Bromo-3-chloro-2,4-difluorobenzoic acid in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse ¹H spectrum.

-

Set a spectral width of approximately 16 ppm.

-

Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

-

Acquire at least 16 scans for good signal-to-noise.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set a spectral width of approximately 250 ppm.

-

Use a 30-degree pulse angle and a relaxation delay of 2-5 seconds.

-

Acquire several hundred to a few thousand scans to achieve adequate signal-to-noise.

-

-

Data Processing: Apply a Fourier transform to the acquired free induction decays (FIDs). Phase and baseline correct the resulting spectra. Reference the spectra to the residual solvent peak.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of a molecule, providing valuable information about the functional groups present.

Predicted IR Absorption Bands

| Frequency Range (cm⁻¹) | Vibration | Functional Group |

| 2500-3300 (broad) | O-H stretch | Carboxylic Acid |

| 1700-1725 | C=O stretch | Carboxylic Acid |

| 1550-1600 | C=C stretch | Aromatic Ring |

| 1200-1300 | C-O stretch | Carboxylic Acid |

| 1000-1200 | C-F stretch | Aryl-Fluoride |

| 700-800 | C-Cl stretch | Aryl-Chloride |

| 500-650 | C-Br stretch | Aryl-Bromide |

Rationale for Predictions: The most prominent features will be the very broad O-H stretch and the strong, sharp C=O stretch of the carboxylic acid group.[3] The aromatic C=C stretches will also be present. The carbon-halogen stretches occur in the fingerprint region and can be difficult to assign definitively without comparative analysis.[4]

Experimental Protocol for IR Spectroscopy

-

Sample Preparation:

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

-

KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition:

-

Collect a background spectrum of the empty sample compartment (or clean ATR crystal).

-

Collect the sample spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the molecular structure.

Predicted Mass Spectrum

-

Molecular Ion (M⁺): The most critical information will be the isotopic cluster for the molecular ion. Due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion will appear as a characteristic cluster of peaks. The nominal molecular weight is 270 g/mol .[1]

-

Major Fragmentation Pathways:

-

Loss of the carboxylic acid group (-COOH, 45 Da).

-

Loss of bromine radical (·Br, 79 or 81 Da).

-

Loss of chlorine radical (·Cl, 35 or 37 Da).

-

Caption: Predicted major fragmentation pathways for 6-Bromo-3-chloro-2,4-difluorobenzoic acid in MS.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or coupled to a liquid chromatograph (LC-MS).

-

Ionization: Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule.

-

Mass Analysis: Use a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap to resolve the isotopic patterns.[5]

-

Data Acquisition: Acquire spectra in both positive and negative ion modes to determine the optimal ionization.

-

Data Analysis: Analyze the resulting spectrum for the molecular ion cluster and characteristic fragment ions.

Conclusion

The spectroscopic characterization of 6-Bromo-3-chloro-2,4-difluorobenzoic acid relies on a multi-technique approach. NMR spectroscopy provides the foundational carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry establishes the molecular weight and provides clues to the molecule's stability and fragmentation. The predicted data and protocols within this guide offer a comprehensive framework for researchers to successfully identify and characterize this compound, ensuring data integrity and facilitating its use in further scientific endeavors.

References

-

Angewandte Chemie International Edition. (2018). Supporting Information. [Link]

-

Howei Pharm. (n.d.). 6-Bromo-3-chloro-2,4-difluorobenzoic acid 95%. Retrieved from [Link]

-

Chemicalbridge. (n.d.). 6-Bromo-3-chloro-2,4-difluorobenzoic acid. Retrieved from [Link]

-

MDPI. (2023). Spectroscopic Investigations of Diethanolamine-Modified Nucleic Acids. Applied Sciences. [Link]

-

PubChem. (n.d.). 6-bromo-3-chloro-2,4-difluorobenzene-1-sulfonamide. Retrieved from [Link]

-

PubChem. (n.d.). 6-Bromo-3-chloro-2,4-difluoroaniline. Retrieved from [Link]

-

Shimadzu. (n.d.). Analysis of Artificial Colorants by Ultra-Fast Liquid Chromatography- Mass Spectrometry. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

-

Brazilian Journal of Pharmaceutical Sciences. (2020). Development of spectroscopic methods for assessing polymorphic content of efavirenz. [Link]

-

PubChem. (n.d.). 4-Bromo-3-chloro-2-fluorobenzoic acid. Retrieved from [Link]

-

Spectroscopy Online. (2023, September 1). Halogenated Organic Compounds. [Link]

-

Journal of Quantitative Spectroscopy and Radiative Transfer. (2013). The HITRAN 2012 molecular spectroscopic database. [Link]

-

PubMed. (2017). Infrared Fingerprints of nN → σNH Hyperconjugation in Hydrazides*. [Link]

-

ResearchGate. (2017). Infrared Fingerprints of nN → σNH Hyperconjugation in Hydrazides*. [Link]

-

NIST. (n.d.). 1-Bromo-4-chloro-2-fluorobenzene. Retrieved from [Link]

Sources

- 1. CAS 1160573-21-6 | 6-Bromo-3-chloro-2,4-difluorobenzoic acid,95% - Howei - Life Science Product & Service Solutions Provider [howeipharm.com]

- 2. 6-Bromo-3-chloro-2,4-difluorobenzoic acid,1160573-21-6-Chemicalbridge-Chemicalbridge [chemicalbridge.co.uk]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. lcms.cz [lcms.cz]

purity and characterization of 6-Bromo-3-chloro-2,4-difluorobenzoic acid

Technical Whitepaper: Purity Profiling and Characterization of 6-Bromo-3-chloro-2,4-difluorobenzoic Acid

Executive Summary

6-Bromo-3-chloro-2,4-difluorobenzoic acid (BCDFBA) represents a highly functionalized, electron-deficient aromatic scaffold. It serves as a pivotal intermediate in the synthesis of next-generation fluoroquinolone antibiotics and specific agrochemical herbicides. Due to the dense halogenation pattern, this molecule presents unique challenges in purification and characterization, specifically regarding regioisomer identification and ionization suppression during liquid chromatography.

This guide provides a comprehensive workflow for establishing the identity and purity of BCDFBA, moving beyond standard protocols to address the specific steric and electronic behaviors induced by the 2,4-difluoro-3-chloro substitution motif.

Structural Analysis & Critical Quality Attributes

The chemical behavior of BCDFBA is dictated by the interplay between its carboxylic acid tail and the halogenated core.

-

Acidity (pKa): The presence of four electron-withdrawing groups (EWGs)—two Fluorines, one Chlorine, one Bromine—significantly lowers the pKa of the benzoic acid moiety compared to unsubstituted benzoic acid (pKa 4.2).

-

Steric Crowding: The 6-position Bromine is ortho to the carboxylic acid. This creates significant steric hindrance, potentially forcing the carboxylic acid group out of planarity with the aromatic ring, affecting UV absorption maxima (

).

Predicted Impurity Profile (Synthesis-Derived)

Understanding the synthesis route is prerequisite to defining the impurity profile. Assuming a standard route via bromination of 3-chloro-2,4-difluorobenzoic acid:

| Impurity Type | Potential Structure | Origin | Detection Challenge |

| Regioisomer | 5-Bromo-3-chloro-2,4-difluorobenzoic acid | Bromination at C5 instead of C6. | Critical: Same Mass (MS). Requires NMR/HPLC resolution. |

| Starting Material | 3-Chloro-2,4-difluorobenzoic acid | Incomplete bromination. | Easy (Different RT and Mass). |

| Byproduct | 2,4-Difluorobenzoic acid | Hydrodechlorination (side reaction). | Easy (Different Mass). |

| Degradant | 6-Bromo-3-chloro-2,4-difluorobenzene | Decarboxylation (Thermal stress). | Non-polar, elutes late. |

Analytical Method Development: HPLC-UV/MS

Standard neutral mobile phases will fail for BCDFBA due to its high acidity. The following method utilizes Ion Suppression Chromatography to ensure the molecule remains in its neutral (protonated) state, sharpening peak shape and increasing retention on C18 phases.

Optimized HPLC Protocol

| Parameter | Condition | Rationale |

| Column | C18 End-capped (e.g., Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm | High carbon load required for retaining polar halogenated acids. End-capping reduces silanol interactions.[3] |

| Mobile Phase A | 0.1% Formic Acid in Water (pH ~2.7) | Keeps BCDFBA protonated ( |

| Mobile Phase B | Acetonitrile (LC-MS Grade) | Stronger elution solvent than MeOH; sharper peaks for aromatics. |

| Flow Rate | 1.0 mL/min | Standard backpressure balance. |

| Gradient | 0-2 min: 10% B; 2-15 min: 10% | Shallow gradient to separate the 5-bromo regioisomer from the 6-bromo target. |

| Detection | UV @ 230 nm & 254 nm | 230 nm targets the carbonyl |

| Column Temp | 35°C | Improves mass transfer and reduces backpressure. |

Method Validation Workflow (DOT Diagram)

Caption: Decision tree for validating the HPLC method, emphasizing the critical resolution of regioisomers.

Structural Elucidation: NMR Spectroscopy

Mass spectrometry (MS) cannot definitively distinguish between the 6-bromo and 5-bromo isomers. Nuclear Magnetic Resonance (NMR) is the gold standard here, specifically utilizing 19F-NMR due to the distinct coupling environments.

1H NMR (Proton)

-

Signal: Only one aromatic proton exists (H-5).

-

Prediction: A doublet of doublets (dd) or triplet (t) in the aromatic region (7.5 - 8.5 ppm).

-

Coupling: H-5 is adjacent to F-4 and meta to F-2.

- (ortho): ~7–10 Hz.

- (para): < 2 Hz (often unresolved).

19F NMR (Fluorine) - The Definitive Test

This is the "fingerprint" for this molecule.

| Nucleus | Position | Multiplicity | Coupling Explanation |

| F-4 | ~ -110 to -120 ppm | Doublet (d) | Couples primarily with H-5 (Ortho). |

| F-2 | ~ -110 to -120 ppm | Singlet (s) or small d | No ortho protons. Weak meta coupling to F-4 or para coupling to H-5. |

Differentiation Logic: If the impurity is the 5-bromo isomer (structure: 5-bromo-3-chloro-2,4-difluorobenzoic acid), the proton moves to position 6.

-

H-6 is not adjacent to either Fluorine (it is meta to F-2 and F-4).

-

Result: The 1H-NMR signal for the impurity would appear as a singlet (or very weakly coupled multiplet), whereas the target (H-5) is a distinct doublet/triplet .

Handling, Stability & Safety

-

Light Sensitivity: Aryl bromides are susceptible to photolytic dehalogenation.

-

Protocol: Store in amber vials; limit exposure to UV light sources during analysis.

-

-

Hygroscopicity: Poly-halogenated acids can be hygroscopic.

-

Protocol: Dry standard material over

or in a vacuum desiccator for 4 hours prior to weighing for quantitative assay.

-

-

Solvent Compatibility:

-

Preferred: Methanol, Acetonitrile, DMSO.[2]

-

Avoid: Basic solvents (e.g., aqueous NaOH) for long-term storage, as they may induce nucleophilic aromatic substitution (

) of the fluorine atoms over time.

-

Synthesis & Impurity Origin Flow

Understanding the chemical lineage helps anticipate unlisted impurities.

Caption: Synthesis pathway highlighting the origin of the critical 5-bromo regioisomer impurity.

References

- Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (General grounding for acidic mobile phase selection).

-

PubChem. (n.d.).[4] 2,4-Difluorobenzoic acid.[4][5][6][7] National Library of Medicine. Retrieved October 26, 2023, from [Link] (Structural basis for precursor).

- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.

- Dolan, J. W. (2002). The Role of pH in LC Separations. LCGC North America.

Sources

- 1. Ionization Constants of Organic Acids [www2.chemistry.msu.edu]

- 2. One moment, please... [analytical.chem.ut.ee]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 2,4-Difluorobenzoic acid | C7H4F2O2 | CID 74102 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 6-Bromo-3-chloro-2,4-difluorobenzoic acid,1160573-21-6-Chemicalbridge-Chemicalbridge [chemicalbridge.co.uk]

- 6. WO2021156893A1 - Process for preparation of 2,4,6-trifluorobenzoic acid - Google Patents [patents.google.com]

- 7. CAS 1160573-21-6 | 6-Bromo-3-chloro-2,4-difluorobenzoic acid,95% - Howei - Life Science Product & Service Solutions Provider [howeipharm.com]

A Senior Application Scientist's Guide to 6-Bromo-3-chloro-2,4-difluorobenzoic Acid: Commercial Sourcing, Synthesis Insights, and Application Frameworks

For the discerning researcher in drug discovery and advanced materials science, the strategic selection of building blocks is paramount. Halogenated benzoic acids, particularly those incorporating fluorine, are foundational scaffolds that offer a powerful toolkit for modulating the physicochemical and biological properties of target molecules.[1][2] This guide provides an in-depth technical overview of 6-Bromo-3-chloro-2,4-difluorobenzoic acid, a highly functionalized intermediate, focusing on its commercial availability, core properties, and strategic applications.

Core Physicochemical & Structural Data

6-Bromo-3-chloro-2,4-difluorobenzoic acid (CAS No. 1160573-21-6) is a polysubstituted aromatic carboxylic acid. The presence of multiple, distinct halogen atoms (Br, Cl, F) and a carboxylic acid group makes it a versatile synthon for complex molecular architecture. The strategic placement of these functional groups allows for selective, stepwise chemical modifications.

Below is a summary of its key physicochemical properties, compiled from various chemical suppliers and databases.

| Property | Value | Source(s) |

| CAS Number | 1160573-21-6 | [3][4] |